4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide
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Overview
Description
4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes known for their diverse biological activities and applications in medicinal chemistry, pharmaceuticals, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide typically involves the cyclization of 2-aminophenol derivatives with aldehydes or ketones under various reaction conditions. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction is often carried out under reflux conditions in solvents like water or DMSO, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes using efficient catalysts and eco-friendly pathways. Magnetic solid acid nanocatalysts, for example, have been employed to achieve high yields and recyclability .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: Contains a sulfur atom instead of oxygen, exhibiting different properties.
Benzimidazole: Contains a nitrogen atom, known for its antimicrobial and anticancer activities.
Uniqueness
4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide is unique due to its specific substitution pattern, which can lead to distinct biological activities and properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C25H24N2O2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C25H24N2O2/c1-4-17-7-11-19(12-8-17)24(28)26-21-15-20(10-6-16(21)3)25-27-22-14-18(5-2)9-13-23(22)29-25/h6-15H,4-5H2,1-3H3,(H,26,28) |
InChI Key |
YUKBDTBXCLEDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)CC)C |
Origin of Product |
United States |
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